
(1-(3,4-Dimethylphenyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(3,4-Dimethylphenyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C12H17N It is characterized by a cyclopropyl group attached to a methanamine moiety, with a 3,4-dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3,4-Dimethylphenyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the Methanamine Moiety: The methanamine group can be introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Introduction of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(3,4-Dimethylphenyl)cyclopropyl)methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenated compounds, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: (1-(3,4-Dimethylphenyl)cyclopropyl)methanamine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, this compound may be used to study the effects of cyclopropyl-containing amines on biological systems, including their interactions with enzymes and receptors.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in exploring its effects on the central nervous system or other physiological pathways.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of (1-(3,4-Dimethylphenyl)cyclopropyl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The cyclopropyl group may confer unique binding properties, while the methanamine moiety can participate in hydrogen bonding or other interactions. The specific pathways and targets depend on the context of its use, such as in pharmacological studies or biochemical assays.
Comparison with Similar Compounds
(1-(3,4-Dimethylphenyl)cyclopropyl)methanol: Similar structure but with a hydroxyl group instead of a methanamine.
(1-(3,4-Dimethylphenyl)cyclopropyl)acetic acid: Contains a carboxylic acid group instead of a methanamine.
(1-(3,4-Dimethylphenyl)cyclopropyl)ethylamine: Similar structure with an ethylamine group.
Uniqueness: (1-(3,4-Dimethylphenyl)cyclopropyl)methanamine is unique due to its specific combination of a cyclopropyl group, a methanamine moiety, and a 3,4-dimethylphenyl substituent. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
[1-(3,4-dimethylphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17N/c1-9-3-4-11(7-10(9)2)12(8-13)5-6-12/h3-4,7H,5-6,8,13H2,1-2H3 |
InChI Key |
KKAUCWBBFIWROI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2(CC2)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


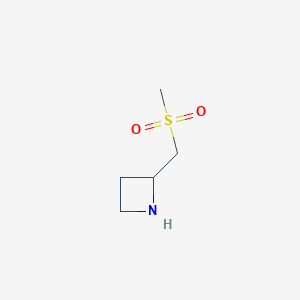
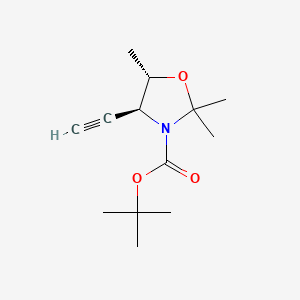
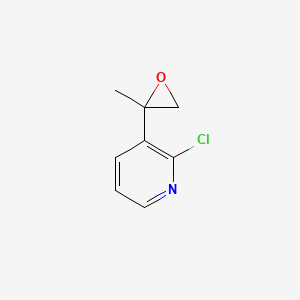
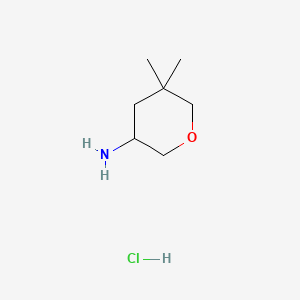
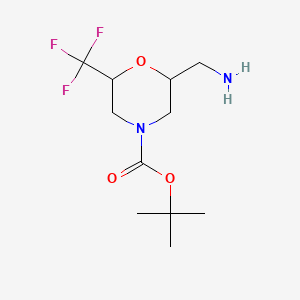
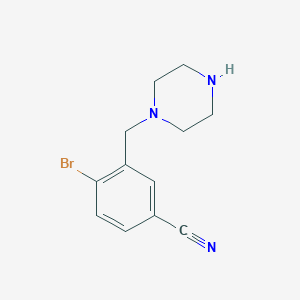
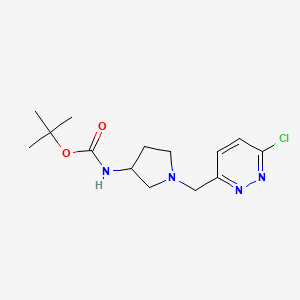
![2-Amino-1-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-olhydrochloride](/img/structure/B13598178.png)


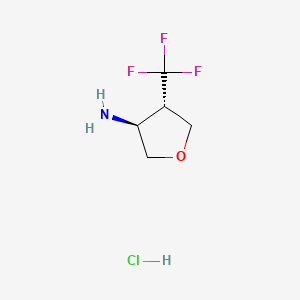
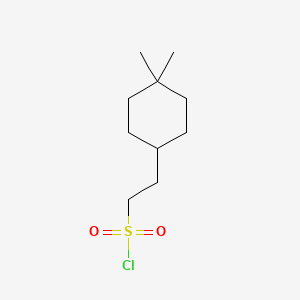
![Methanamine, N-[(4-bromophenyl)methylene]-](/img/structure/B13598217.png)

